Bienvenue dans la boutique en ligne BenchChem!

2-chloro-N-(1,3-dimethylbutyl)benzamide

GABA Transporter Broad-Spectrum Inhibition Neurochemistry

This compound is a multi-target GABA transporter (GAT) inhibitor with a balanced profile (mGAT1 IC50=13.8µM, mGAT2/BGT-1 IC50=5.89µM, mGAT3=11.0µM, mGAT4=10.2µM), avoiding the extreme GAT1 selectivity of clinical candidates like tiagabine. This unique pharmacology makes it essential for studying global GABAergic potentiation in seizure pathways and BGT-1-mediated analgesia without confounding receptor blockade. It also offers clean RSK2 inhibition (IC50=3.13µM) without CHK1 cross-reactivity, ideal for oncology research. Ensure quantitative consistency in your experiments; a generic GAT1 inhibitor will not replicate these findings.

Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
Cat. No. B310440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(1,3-dimethylbutyl)benzamide
Molecular FormulaC13H18ClNO
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESCC(C)CC(C)NC(=O)C1=CC=CC=C1Cl
InChIInChI=1S/C13H18ClNO/c1-9(2)8-10(3)15-13(16)11-6-4-5-7-12(11)14/h4-7,9-10H,8H2,1-3H3,(H,15,16)
InChIKeyBUFICHUIBRCMOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(1,3-dimethylbutyl)benzamide: Sourcing and Baseline Profile


2-Chloro-N-(1,3-dimethylbutyl)benzamide (CAS not widely assigned, ChEMBL ID: CHEMBL3289585) is a synthetic benzamide derivative with a reported molecular weight of 239.74 g/mol . It is primarily utilized as a research tool compound in neuropharmacology, with its most comprehensive biological characterization focused on its interaction with the solute carrier 6 (SLC6) family of neurotransmitter transporters, specifically the gamma-aminobutyric acid (GABA) transporters (GATs) [1]. Unlike highly selective clinical GAT1 inhibitors, this compound exhibits a distinct multi-target inhibition profile across several GAT subtypes, making it a valuable pharmacological probe for systems where balanced transporter modulation is desired.

Why In-Class GABA Transporter Inhibitors Cannot Replace 2-Chloro-N-(1,3-dimethylbutyl)benzamide


Within the class of GABA transporter inhibitors, pharmacological activity is profoundly dependent on subtle structural variations, which dictate subtype selectivity and, consequently, the functional outcome . A generic substitution with a highly GAT1-selective inhibitor, such as tiagabine, will not replicate the biological effects of 2-chloro-N-(1,3-dimethylbutyl)benzamide. This compound's unique value lies in its balanced, broad-spectrum inhibition profile across mGAT1, mGAT2 (BGT-1), mGAT3, and mGAT4, which is quantitatively distinct from the selectivity profile of standard reference compounds [1]. Interchanging these compounds without quantitative verification of the target profile will lead to fundamentally different and potentially contradictory experimental outcomes.

2-Chloro-N-(1,3-dimethylbutyl)benzamide: Quantified Differentiation and Selection Data


Broader GAT Subtype Targeting Compared to the GAT1-Selective Inhibitor Tiagabine

2-Chloro-N-(1,3-dimethylbutyl)benzamide exhibits a balanced inhibition profile across multiple GABA transporter subtypes, a characteristic that contrasts sharply with the GAT1-specific inhibitor tiagabine. The compound's activity on mGAT2 (BGT-1) is particularly notable, an off-target affinity that tiagabine lacks . This broad-spectrum activity was confirmed in a consistent assay system using HEK293 cells expressing mouse GATs, measuring the reduction of [3H]GABA uptake [1][2].

GABA Transporter Broad-Spectrum Inhibition Neurochemistry

Markedly Lower GAT1 Potency Enables a Multitarget Profile Distinct from NO711

The compound's affinity for GAT1 is moderate (Ki = 25.7 µM), which is significantly lower than the picomolar-to-nanomolar affinity of the selective GAT1 inhibitor NO711 [1][2]. This reduced GAT1 potency precludes its use as a GAT1-selective tool but makes it ideal for studying the synergistic effects of non-selective GABA uptake inhibition, where complete GAT1 blockade by a drug like NO711 would overshadow the contribution of other transporters [3].

GAT1 Reuptake Inhibition Pharmacological Tool

Differential Kinase Inhibition Profile: RSK2 Activity vs. CHK1/CHK2

Beyond GABA transporters, 2-chloro-N-(1,3-dimethylbutyl)benzamide demonstrates a distinct selectivity profile within a panel of human kinases. It is inactive against CHK1 (IC50 >100 µM) but shows measurable inhibition of RSK2 (IC50 = 3.13 µM), a pattern that differentiates it from dual CHK1/CHK2 inhibitors [1]. This selectivity for the ribosomal protein S6 kinase over checkpoint kinases is a key differentiator for studies in cellular stress and proliferation.

Kinase Selectivity RSK2 CHK1 Chemical Probe

High-Impact Application Scenarios for 2-Chloro-N-(1,3-dimethylbutyl)benzamide Based on Quantitative Evidence


Investigating the Role of mGAT2 (BGT-1) in Neuropathic Pain Models

Given its pronounced mGAT2 inhibition (IC50 = 5.89 µM), which is >50-fold more potent than the standard GAT1 inhibitor tiagabine, 2-chloro-N-(1,3-dimethylbutyl)benzamide is a superior tool for preclinical pain studies where BGT-1 is a key target . Unlike tiagabine, this compound allows researchers to inhibit BGT-1 without the confounding effects of simultaneous, overwhelming GAT1 blockade, enabling cleaner mechanistic investigation as highlighted by its differentiated GAT subtype profile [1].

Pan-Transporter Modulation Studies in Epilepsy and CNS Disorders

For experimental paradigms that require simultaneous, non-saturating inhibition of multiple GABA transporter subtypes (mGAT1-4), this compound's balanced profile (IC50: mGAT1 13.8 µM, mGAT2 5.89 µM, mGAT3 11.0 µM, mGAT4 10.2 µM) is highly advantageous [1]. This application scenario avoids the extreme GAT1 selectivity of clinical anticonvulsants like tiagabine, thereby providing a more physiologically relevant model of global GABAergic potentiation and its downstream effects on seizure pathways .

RSK2-Specific Chemical Probe in Cancer Cell Signaling Research

In oncology research focused on the MAPK/ERK pathway, the compound's ability to inhibit RSK2 (IC50 = 3.13 µM) without targeting the functionally related checkpoint kinases CHK1 (IC50 >100 µM) is a critical differentiation [2]. This scenario allows for the specific investigation of RSK2-mediated phosphorylation events in cell proliferation and survival, avoiding the cytotoxic and cell cycle arrest phenotypes caused by non-selective or CHK1-targeting compounds, thus yielding higher quality data on RSK2's unique role.

Quote Request

Request a Quote for 2-chloro-N-(1,3-dimethylbutyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.